molecular formula C18H20Cl2N2O3S B2374281 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-03-7

2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2374281
CAS No.: 953972-03-7
M. Wt: 415.33
InChI Key: LLIDONQTMQHGFJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms, a benzenesulfonamide group, and a phenylmorpholino moiety, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the attachment of the phenylmorpholino moiety. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. Additionally, the phenylmorpholino moiety may enhance the compound’s ability to interact with other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide
  • 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the phenylmorpholino moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c19-15-6-7-16(20)18(12-15)26(23,24)21-8-9-22-10-11-25-17(13-22)14-4-2-1-3-5-14/h1-7,12,17,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIDONQTMQHGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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